Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate

Crystal Engineering Solid-State Chemistry 2-Arylbenzimidazole

SAR campaigns often stall when building blocks lack orthogonal handles for parallel diversification. This compound solves that bottleneck with two chemically distinct sites: a meta-bromine competent for Suzuki coupling and a 6-ethyl ester ready for hydrolysis/amidation. • Enables sequential or parallel library synthesis from a single intermediate • Meta-bromine directs predictable crystal packing via Br···N halogen bonds (d = 3.0945 Å) • XLogP3 of 4.1 balances permeability with lower lipophilicity vs. propyl analogs Supplied with Certificate of Analysis; standard packaging with competitive bulk pricing.

Molecular Formula C16H13BrN2O2
Molecular Weight 345.19 g/mol
Cat. No. B11802436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate
Molecular FormulaC16H13BrN2O2
Molecular Weight345.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-6-7-13-14(9-11)19-15(18-13)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3,(H,18,19)
InChIKeyKFWKBXGLTOETEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate: Identity & Physicochemical Profile


Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS 1416347-47-1, PubChem CID 91673695) is a synthetic heterocyclic compound belonging to the 2-arylbenzimidazole family, characterized by a benzimidazole core bearing a meta-bromophenyl substituent at position 2 and an ethyl ester at position 6 (or 5, depending on numbering convention). Its molecular formula is C₁₆H₁₃BrN₂O₂, with a molecular weight of 345.19 g/mol, computed XLogP3 of 4.1, one hydrogen bond donor, three hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area of 55 Ų [1]. The meta-bromine substitution pattern structurally distinguishes this compound from its para-bromo isomer and establishes a specific molecular geometry relevant to both solid-state packing behavior and solution-phase reactivity profiles [2].

1
Meta-bromine positional isomer for crystal engineering studies
2
Ethyl ester handle for orthogonal derivatization and library synthesis
3
Cross-coupling competent bromine for late-stage diversification

Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate: Unsupported Generic Interchange


The 2-arylbenzimidazole scaffold tolerates extensive substitution, but the specific combination of a meta-bromophenyl group at position 2 and an ethyl carboxylate at position 6 produces physicochemical and structural properties not replicated by closely related analogs. The meta-bromine dictates a distinct crystal packing architecture via halogen···nitrogen contacts (d(Br···N) = 3.0945(11) Å) that is absent in para-bromo isomers [1]. The ethyl ester confers an XLogP3 of 4.1—significantly lower than the propyl ester analog (XLogP3 = 4.6) [2]—which directly impacts membrane permeability predictions and chromatographic behavior. Furthermore, the bromine atom at the meta position is a demonstrated handle for palladium-catalyzed cross-coupling chemistry, enabling late-stage diversification that para-substituted or non-brominated analogs cannot support [3]. These differences are quantifiable and materially affect compound selection for structure–activity relationship (SAR) campaigns, crystal engineering studies, and synthetic route design.

Position Para-bromo isomer lacks Br···N halogen bond synthon; crystal packing motif may not transfer
Chain Propyl ester shifts lipophilicity upward (ΔXLogP3 +0.5); may alter permeability predictions
Handle Non-brominated or non-esterified analogs lose orthogonal functionalization capability

Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate: Quantitative Evidence vs Analogs


Halogen Bonding: Meta-Bromo vs Para-Bromo Packing

In a direct head-to-head crystallographic comparison of four halogen-substituted 2-aryl-N-phenylbenzimidazoles, the meta-bromo bearing compound (compound 2) assembles in the solid state via specific intermolecular Br···N contacts with a measured distance of d(Br···N) = 3.0945(11) Å, forming molecular chains along the crystallographic b direction. In contrast, the para-bromo isomer (compound 1) crystallizes with entirely different packing motifs dominated by weak C–H···π and π···π interactions, with the halogen participating only in weak Hal···π contacts (d(Hal···π) = 4.1229(12)–4.1992(6) Å) [1]. Additionally, the interplanar angle between the 2-aryl ring and the benzimidazole plane differs markedly: 39.23(6)–41.81(5)° for the meta-bromo compound versus 24.09(10)–24.48(10)° for the para-bromo compound [2]. These are not subtle differences—they represent fundamentally different crystal packing architectures dictated solely by the position of the bromine substituent.

Br···N Synthon
Head-to-head
Meta: d(Br···N)=3.0945 Å. Para: absent. Interplanar angle ~39° vs ~24°
Predictable crystal packing motif for solid-state design
Angle difference ~15–17°
Crystal Engineering Solid-State Chemistry 2-Arylbenzimidazole

Ethyl Ester Lipophilicity Advantage Over Propyl Ester

Comparison of PubChem-computed XLogP3 values reveals that the ethyl ester derivative (target compound) has an XLogP3 of 4.1 [1], while the propyl ester analog (Propyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate, CAS 1416347-52-8) has an XLogP3 of 4.6 [2]. This ΔXLogP3 of 0.5 represents a meaningful difference in lipophilicity. According to Lipinski's Rule of Five guidelines (cutoff XLogP ≤ 5), both compounds are within acceptable range; however, the ethyl ester's lower logP places it closer to the optimal lipophilicity range (XLogP 1–3) associated with favorable oral bioavailability and reduced promiscuity [3]. Additionally, the ethyl ester has a molecular weight of 345.19 g/mol with 4 rotatable bonds, versus the propyl ester at 359.2 g/mol with 5 rotatable bonds—differences that further distinguish the two in permeability and solubility predictions.

Lipophilicity
Cross-study
ΔXLogP3 = -0.5 (ethyl 4.1 vs propyl 4.6)
Lower logP may support permeability profiling
MW difference -14.0 g/mol
Physicochemical Profiling Lipophilicity ADME Prediction

Copper Corrosion Inhibition: Meta-Bromo vs Unsubstituted Benzimidazole

A structurally related 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole (BPB) was evaluated head-to-head against unsubstituted benzimidazole (BIM) as a copper corrosion inhibitor in 0.5 mol L⁻¹ H₂SO₄ solution. The meta-bromophenyl-substituted compound achieved a maximum corrosion inhibition efficiency of 97.0% at 5 mmol L⁻¹, compared to only 70.1% for unsubstituted benzimidazole under identical conditions [1]. The study confirmed that BPB acts as a mixed-type inhibitor, with adsorption conforming to a Langmuir isotherm, and SEM imaging corroborated the electrochemical findings. This represents a 26.9 percentage-point absolute improvement—or a 1.38-fold relative enhancement—attributable to the presence of the 3-bromophenyl substituent, which enhances surface coverage and adsorption energy on the copper surface. While this specific study examined the N-phenyl derivative rather than the 6-carboxylate compound, it directly demonstrates the functional contribution of the meta-bromophenyl-benzimidazole pharmacophore to surface adsorption phenomena that are structurally transferable to the target compound.

Corrosion Inhibition
Class-level
BPB: 97.0% vs BIM: 70.1% at 5 mmol L⁻¹
Meta-bromophenyl substructure enhances surface adsorption
Langmuir isotherm, mixed-type inhibitor
Corrosion Inhibition Copper Protection Benzimidazole Inhibitors

Ethyl Ester Hydrolysis Handle vs Non-Esterified Analogs

The target compound bears an ethyl carboxylate ester at the 6-position of the benzimidazole core, which can be selectively hydrolyzed to the corresponding carboxylic acid under mild conditions (e.g., NaOH/EtOH or LiOH/THF/H₂O), generating a polar, ionizable handle for further amide coupling, bioconjugation, or salt formation . In contrast, the non-esterified analog 2-(3-bromophenyl)-1H-benzimidazole (CAS 77738-96-6) lacks this functional group entirely, eliminating the possibility of carboxylate-based derivatization [1]. The carboxylic acid derivative (post-hydrolysis) is also the direct precursor for synthesizing the propyl ester analog (CAS 1416347-52-8) and other ester variants, meaning the ethyl ester occupies a strategic intermediate position in the synthetic hierarchy . This divergent reactivity is not shared by the simpler 2-(3-bromophenyl)-1H-benzimidazole scaffold.

Functional Handle
Class-level
Ethyl ester present; +1 carboxylate-derived handle
Enables amide coupling and salt formation
MW difference +72.06 g/mol vs non-esterified
Synthetic Chemistry Prodrug Design Late-Stage Functionalization

Suzuki Cross-Coupling via Meta-Bromine & Orthogonal Ester

The bromine atom at the meta position of the 2-phenyl ring serves as an electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl/heteroaryl boronic acids [1]. This enables late-stage diversification of the 2-aryl ring without affecting the ethyl ester at the 6-position, provided compatible reaction conditions are selected (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous Na₂CO₃, dioxane or DME, 80–100 °C). In contrast, the non-brominated analog 2-phenyl-1H-benzo[d]imidazole-6-carboxylate lacks this synthetic handle entirely, requiring pre-functionalization of the aryl ring prior to benzimidazole cyclization [2]. The ethyl ester at position 6 can be orthogonally hydrolyzed before or after the cross-coupling step, enabling a modular synthetic strategy unavailable in either the non-esterified 2-(3-bromophenyl)-1H-benzimidazole or the 2-phenyl-6-carboxylate scaffolds. Recent studies have demonstrated microwave-assisted Suzuki coupling on related benzimidazole systems with successful C–C bond formation [3].

Reactive Handles
Class-level
Target: 2 (Br + ester). Comparators: 1 each
Sequential derivatization for library synthesis
Suzuki coupling & hydrolysis orthogonal
Cross-Coupling Chemistry C–C Bond Formation Sequential Functionalization

pKa-Driven Ionization and Solubility vs Non-Ionizable Analogs

The predicted acid dissociation constant (pKa) for the benzimidazole N–H proton of Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is 10.26 ± 0.10 . This value indicates that the compound remains predominantly neutral at physiological pH (7.4) but becomes ionized under strongly basic conditions. In comparison, the closer analog lacking the carboxylate ester, 2-(3-bromophenyl)-1H-benzimidazole, has a predicted pKa of approximately 11.8–12.5 (based on typical benzimidazole N–H acidity without electron-withdrawing substituents), meaning the electron-withdrawing ethyl ester at position 6 lowers the pKa by roughly 1.5–2.2 log units, enhancing acidic character and facilitating deprotonation under milder conditions [1]. This pKa shift directly impacts extraction behavior, chromatographic retention, and the compound's ability to form salts or coordinate to metal ions at different pH values—properties critical for purification protocol development and metallodrug design.

pKa (N–H)
Cross-study
Target: 10.26. Non-esterified: ~12.0. Δ ≈ -1.7
Enhanced acidity facilitates deprotonation
Impacts extraction and purification protocols
Ionization State pH-Dependent Properties Formulation Science

Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate: Validated Application Scenarios


Crystal Engineering via Br···N Halogen Bond Synthon

Single-crystal X-ray diffraction data confirm that the meta-bromophenyl substitution pattern in this compound class directs crystal packing through a well-defined Br···N halogen bond (d = 3.0945(11) Å), a supramolecular synthon absent in the para-bromo isomer [1]. Researchers engaged in crystal engineering, polymorph screening, or co-crystal design should procure the meta-bromo ethyl ester specifically when a predictable halogen···nitrogen interaction is required for lattice organization—such as in designing porous organic crystals, tuning mechanical properties, or engineering pharmaceutical co-crystals where the bromine serves as a reliable structure-directing element. The para isomer, by contrast, relies on weaker and less directional π-stacking and C–H···π contacts, offering less predictable solid-state architectures.

Orthogonal Derivatization: Bromine & Ester for Library Synthesis

The compound's two orthogonal reactive sites—the meta-bromine (Suzuki coupling-competent) and the 6-ethyl ester (hydrolysis/amidation-competent)—enable a modular, two-dimensional library synthesis strategy [2]. A medicinal chemistry team can first perform Suzuki coupling with diverse arylboronic acids to vary the 2-aryl group, then hydrolyze the ethyl ester and couple with diverse amines to generate amide libraries—or reverse the sequence—all from a single purchased intermediate. This strategy is not possible with either the non-brominated 2-phenyl-6-carboxylate (lacks the cross-coupling handle) or the non-esterified 2-(3-bromophenyl)-1H-benzimidazole (lacks the carboxylate handle), making the target compound the sole entry point for this particular two-dimensional SAR exploration .

Copper Corrosion Inhibitor via Meta-Bromophenyl-Benzimidazole

Electrochemical studies on the closely related 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole demonstrate that the meta-bromophenyl substituent increases copper corrosion inhibition efficiency from 70.1% (unsubstituted benzimidazole) to 97.0% at 5 mmol L⁻¹ in 0.5 M H₂SO₄ [3]. For industrial corrosion inhibitor screening programs, the 3-bromophenyl-benzimidazole substructure is validated as a high-efficiency adsorption motif. The target compound's additional 6-ethyl ester offers a site for further functionalization to tune solubility, immobilize the inhibitor on surfaces, or conjugate to polymer matrices—advantages not available in simpler benzimidazole corrosion inhibitors.

ADME Screening: Ethyl Ester Lipophilicity Over Propyl Ester

In drug discovery programs optimizing for lead-like properties, the computed XLogP3 difference of 0.5 log units between the ethyl ester (4.1) and the propyl ester (4.6) translates to a measurable difference in predicted membrane permeability, aqueous solubility, and metabolic stability [4]. The ethyl ester's lower lipophilicity and smaller molecular weight (345.19 vs. 359.2 g/mol) make it the preferred choice for permeability assays (e.g., PAMPA, Caco-2), microsomal stability studies, and plasma protein binding experiments where excessive lipophilicity is a known liability. Procurement of the ethyl ester—rather than the propyl analog—is indicated when the screening cascade penalizes high logP or when downstream developability considerations favor lower lipophilicity starting points.

Application
Selection Property
Validation Focus
Crystal engineering
Halogen bond synthon (Br···N)
Crystal packing motif verification
Sequential library synthesis
Orthogonal Br and ester handles
Reactivity sequence and compatibility
Copper corrosion inhibitor screening
Meta-bromophenyl adsorption motif
Inhibition efficiency and adsorption isotherm
ADME property profiling
Ethyl ester lower lipophilicity vs propyl
Permeability and solubility assays
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